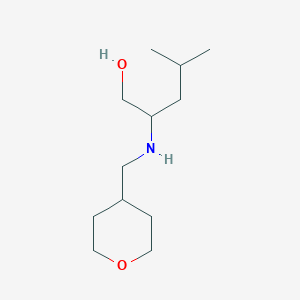
4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol is an organic compound with a complex structure that includes a tetrahydropyran ring, a methyl group, and an amino alcohol functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or other suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Scientific Research Applications
4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-yl)methylamine: Similar structure but lacks the methyl and hydroxyl groups.
4-Methyl-2-pentanol: Similar structure but lacks the tetrahydropyran ring and amino group.
2-Amino-4-methylpentanol: Similar structure but lacks the tetrahydropyran ring.
Uniqueness
4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol is unique due to the combination of its tetrahydropyran ring, amino group, and hydroxyl group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-methyl-2-(oxan-4-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H25NO2/c1-10(2)7-12(9-14)13-8-11-3-5-15-6-4-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
JGDWRQWAYBJPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


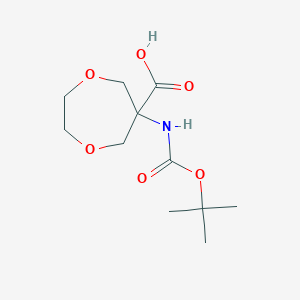
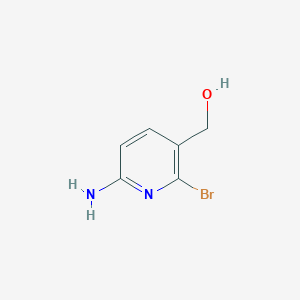
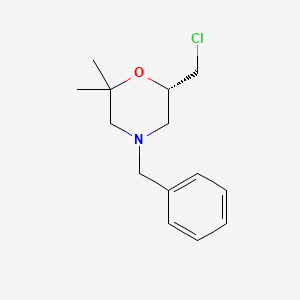
![tert-Butyl 9,9-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13020128.png)
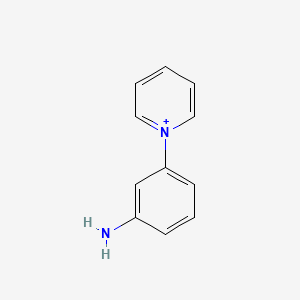
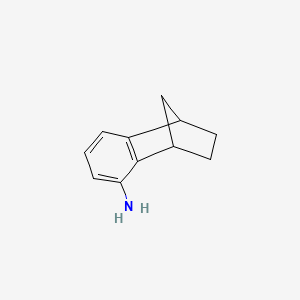
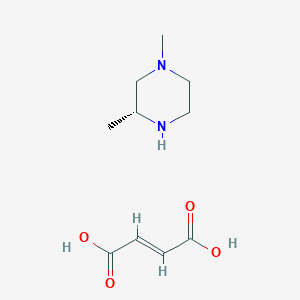
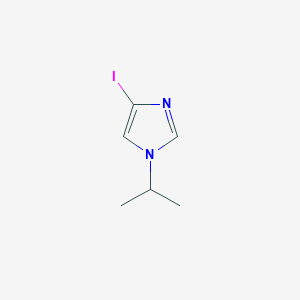
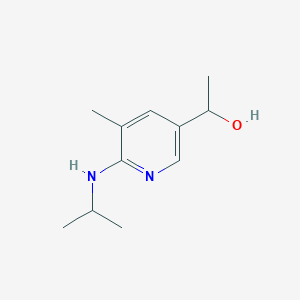
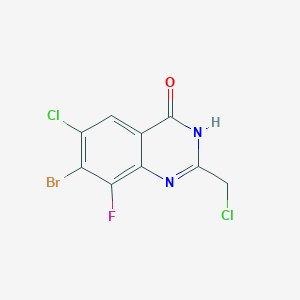
![3-[(R)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13020167.png)
![Ethyl5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13020179.png)
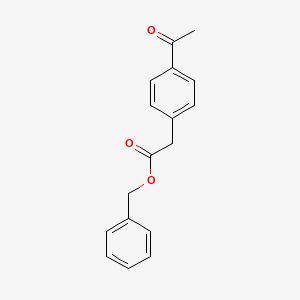
![N,N,1-Trimethyloctahydro-1H-pyrrolo[3,4-b]pyridin-4-amine](/img/structure/B13020187.png)
